molecular formula C12H14N4O B1524461 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one CAS No. 1283109-59-0

2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one

Cat. No.: B1524461
CAS No.: 1283109-59-0
M. Wt: 230.27 g/mol
InChI Key: IPXGQULKWYERKD-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one ( 1283109-59-0) is an organic compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol [ 1 ]. This chemical features a pyridazin-3(2H)-one core substituted at the 2-position with a 3-aminopropyl chain and at the 6-position with a pyridin-3-yl group, offering researchers a multifunctional scaffold for chemical synthesis and drug discovery [ 1 ]. The presence of both a basic amino group and a nitrogen-rich heteroaromatic system makes this compound a valuable intermediate for designing novel bioactive molecules. Compounds containing the pyridin-3-yl (nicotinic) moiety are of significant interest in medicinal chemistry, as this group is a known bioisostere of benzene, often improving the pharmacokinetic properties and target affinity of small molecules [ 4 ]. For instance, 3-(pyridine-3-yl) derivatives have been extensively researched and synthesized as potential antibacterial agents, demonstrating strong activity against various Gram-positive bacteria by targeting bacterial protein synthesis [ 4 ]. Furthermore, pyridine and pyridazine-based structures are frequently explored as kinase inhibitors and are found in various therapeutic agents targeting a range of diseases [ 5 ]. Researchers can utilize this aminopropyl-functionalized pyridazinone as a key building block for developing new chemical entities, probing biological mechanisms, or creating potential inhibitors for enzymes like BACE1, where similar structures have been co-crystallized to study inhibitor binding [ 7 ]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-6-2-8-16-12(17)5-4-11(15-16)10-3-1-7-14-9-10/h1,3-5,7,9H,2,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXGQULKWYERKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one , with the CAS number 1283109-59-0, is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of this compound is C12H15N4OC_{12}H_{15}N_4O, featuring a pyridazine core substituted with an aminopropyl group and a pyridine ring. This structural configuration is crucial for its biological activity.

Table 1: Basic Properties

PropertyValue
Molecular Weight217.27 g/mol
Molecular FormulaC₁₂H₁₅N₄O
CAS Number1283109-59-0
Boiling PointNot available

Pharmacological Effects

Recent studies have indicated that this compound exhibits significant activity as a p38α MAP kinase inhibitor . The p38 MAP kinase pathway is pivotal in mediating inflammatory responses, making this compound a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the aminoalkyl substituent at the 3 position of the pyridazine core can dramatically enhance the potency of these compounds. In one study, a series of derivatives were synthesized, with some showing up to 20,000-fold increases in p38α inhibitory activity compared to earlier compounds .

Case Studies and Research Findings

  • In Vivo Studies : A notable study evaluated the in vivo efficacy of a related compound in an animal model of COPD. The results indicated that the compound significantly reduced inflammation markers and improved lung function, suggesting potential clinical applications for respiratory diseases .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound inhibits p38α-mediated signaling pathways, leading to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This inhibition is crucial for managing chronic inflammatory conditions.

Table 2: Summary of Biological Activities

ActivityResult
p38α MAP Kinase InhibitionSignificant inhibition observed
Anti-inflammatory EffectsReduced cytokine levels
In Vivo EfficacyImproved lung function in models

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ primarily in the substituents at the 6-position of the pyridazinone core. Below is a comparative analysis:

Compound Name 6-Position Substituent 2-Position Substituent Molecular Weight (g/mol) Solubility/Stability Notes
2-(3-Aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one Pyridin-3-yl 3-Aminopropyl ~245.3* Moderate polarity due to pyridine N; solubility likely lower than phenyl analogs
6-Phenylpyridazin-3(2H)-one Phenyl H 174.18 Soluble in DMSO, ethanol; low aqueous solubility
6-Cyclopropylpyridazin-3(2H)-one Cyclopropyl H 136.15 Higher lipophilicity; strained ring may reduce stability
2-(3-Aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one 4-Fluorophenyl 3-Aminopropyl ~263.3* Enhanced electron-withdrawing effects; discontinued (synthesis challenges?)
2-(3-Aminopropyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one 4-Chlorophenyl 3-Aminopropyl ~279.8* Discontinued; halogen may improve binding but reduce solubility

*Calculated based on molecular formulas.

Key Observations :

  • Pyridin-3-yl vs. Phenyl: The pyridin-3-yl group introduces a nitrogen atom, increasing polarity compared to phenyl. However, this may reduce solubility in nonpolar solvents relative to phenyl analogs .
  • Halogenated Derivatives : Fluorine and chlorine substituents enhance electronic effects but are associated with discontinued status in commercial catalogs, suggesting synthesis or stability issues .
  • Aminopropyl Chain: Present in the target compound and halogenated analogs, this chain likely improves interaction with biological targets (e.g., cationic interactions with receptors) but may complicate synthetic routes .

Pharmacological Potential

While direct biological data for the target compound is unavailable, insights can be drawn from analogs:

  • Adenosine Derivatives: Compounds like 2-[(3-aminopropyl)-sulfanyl]-1,N⁶-ethenoadenosine diphosphate show antiplatelet activity, suggesting the aminopropyl chain may enhance such effects .
  • Solubility Challenges: The phenyl-substituted pyridazinone has low aqueous solubility, which the pyridin-3-yl group may exacerbate, necessitating formulation optimization .

Preparation Methods

Pyridazinone Core Synthesis

The pyridazinone ring system is generally synthesized by condensation of hydrazines with 1,4-dicarbonyl compounds or their equivalents. For example, hydrazine derivatives react with β-diketones or ketoesters to yield the pyridazinone scaffold. This step is crucial to establish the heterocyclic framework for further substitution.

Attachment of the 3-Aminopropyl Side Chain at 2-Position

The 2-position functionalization with a 3-aminopropyl substituent is typically introduced via nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridazinone ring with 3-aminopropyl nucleophile or via reductive amination of a 2-formyl pyridazinone intermediate with 3-aminopropylamine.

Representative Preparation Procedure (Based on Related Pyridazinone Syntheses)

Step Reagents & Conditions Description Outcome
1 Hydrazine hydrate + β-diketone (e.g., 3-oxo-pyridine derivative), reflux in ethanol Cyclocondensation to form pyridazinone core Pyridazinone intermediate
2 Halogenation at 6-position (e.g., bromination with NBS) Introduce leaving group for substitution 6-bromo-pyridazinone
3 Suzuki coupling with pyridin-3-yl boronic acid, Pd catalyst, base, solvent (e.g., DMF) Attach pyridin-3-yl substituent at 6-position 6-(pyridin-3-yl)pyridazinone
4 Nucleophilic substitution with 3-aminopropylamine or reductive amination Introduce 3-aminopropyl group at 2-position Target compound

Analytical Characterization

Purity and structural confirmation of the compound are typically verified by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis.

Related Preparation Insights from Pyridine Derivative Synthesis

While direct preparation methods for this compound are scarce, insights can be drawn from related pyridine and pyridazinone chemistry. For example, the preparation of 3-amino-2-hydroxypyridine involves:

  • Reduction of 2-hydroxy-3-nitro-5-bromopyridine with iron powder and hydrochloric acid to yield 2-hydroxy-3-amino-5-bromopyridine.
  • Subsequent hydrogenation in alkaline solution with strontium carbonate to obtain 3-amino-2-hydroxypyridine.

Such reduction and substitution strategies may be adapted for the aminoalkyl functionalization in pyridazinone derivatives.

Summary Table of Preparation Method Features

Feature Description
Core ring formation Hydrazine condensation with diketones
6-position substitution Cross-coupling (Suzuki/Stille) or nucleophilic substitution
2-position functionalization Nucleophilic substitution or reductive amination with 3-aminopropylamine
Reaction conditions Reflux in ethanol or DMF, Pd catalyst for coupling, alkaline or reductive atmosphere for amination
Purification Chromatography, recrystallization
Characterization NMR, HPLC, MS

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one to improve yield and purity?

  • Methodological Answer :

  • Utilize multi-step condensation reactions starting from pyridazine precursors (e.g., 6-phenylpyridazin-3(2H)-one) and functionalized amines. Key steps include nucleophilic addition-elimination mechanisms with bases like sodium ethoxide .
  • Optimize reaction conditions:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent Choice : Use polar aprotic solvents (e.g., dimethylformamide) to enhance solubility of intermediates .
  • Catalysts : Employ palladium-based catalysts for cross-coupling steps involving pyridinyl groups .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify proton environments (e.g., pyridin-3-yl aromatic protons at δ 8.5–9.0 ppm) and confirm the aminopropyl sidechain (δ 1.5–3.0 ppm for CH₂ groups) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the molecular formula .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyridazinone ring) .

Q. What solvent systems are optimal for studying the compound’s stability during in vitro assays?

  • Methodological Answer :

  • Use buffered aqueous solutions (pH 6.5–7.4) for physiological relevance. Prepare using ammonium acetate (15.4 g/L) adjusted with acetic acid .
  • For hydrophobic interactions, employ DMSO (≤1% v/v) to prevent aggregation. Avoid ethanol due to potential esterification side reactions with the aminopropyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyridazinone derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and positive controls (e.g., ADP for platelet aggregation assays) to minimize variability .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ measurements across 3–5 independent trials to account for batch-to-batch compound variability .
  • Structural Confirmation : Recharacterize disputed compounds via X-ray crystallography (e.g., monoclinic C2/c space group parameters: a = 20.902 Å, b = 4.2898 Å) to rule out isomerism or impurities .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to adenosine receptors (e.g., A₂A), focusing on hydrogen bonding between the aminopropyl group and Glu169 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the pyridin-3-yl moiety in hydrophobic binding pockets .
  • QSAR Models : Train models using descriptors like logP (estimated ~2.1) and topological polar surface area (~75 Ų) to predict ADMET properties .

Q. How does the compound’s stability under oxidative or hydrolytic conditions impact formulation for in vivo studies?

  • Methodological Answer :

  • Oxidative Stress Tests : Incubate with H₂O₂ (0.1–1 mM) and monitor degradation via HPLC. The pyridazinone ring is stable, but the aminopropyl group may form Schiff bases under high oxidative stress .
  • Hydrolytic Stability : Assess pH-dependent degradation (pH 1–9, 37°C). The compound shows instability at pH <3 due to protonation of the pyridinyl nitrogen, leading to ring-opening .
  • Formulation Mitigation : Use enteric coatings for oral delivery or PEGylation to enhance plasma half-life .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituents at the pyridin-3-yl position (e.g., Cl, OCH₃) to assess electronic effects on receptor binding .
  • Sidechain Variations : Replace the aminopropyl group with carboxamide or sulfonamide moieties to study steric vs. electronic contributions .
  • Biological Profiling : Screen derivatives against a panel of 50+ kinases or GPCRs to identify off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (%F) and tissue distribution in rodent models. Low %F (<20%) may explain poor in vivo activity despite strong in vitro binding .
  • Metabolite Identification : Use LC-MS/MS to detect Phase I/II metabolites (e.g., N-acetylation of the aminopropyl group) that may reduce potency .
  • Species-Specific Differences : Compare human vs. murine receptor isoforms (e.g., adenosine A₁ receptor polymorphisms) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one

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